molecular formula C8H9N3O2 B11775975 Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate

Cat. No.: B11775975
M. Wt: 179.18 g/mol
InChI Key: XECXURVHMNIPRB-UHFFFAOYSA-N
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Description

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to engage in various chemical interactions, making them valuable in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate typically involves a [3+2] cycloaddition reaction between an azide and an alkyneThe reaction conditions usually involve the use of solvents like toluene and bases such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase-transfer catalysis can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
  • 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Uniqueness

What sets Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate apart is its unique ester functionality, which allows for a broader range of chemical modifications and applications. Its stability and ability to engage in hydrogen bonding and π-stacking interactions also enhance its versatility in various scientific fields .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 2-(1-prop-2-ynyltriazol-4-yl)acetate

InChI

InChI=1S/C8H9N3O2/c1-3-4-11-6-7(9-10-11)5-8(12)13-2/h1,6H,4-5H2,2H3

InChI Key

XECXURVHMNIPRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN(N=N1)CC#C

Origin of Product

United States

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